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Compound of Interest

Compound Name: (Furfurylthio)acetic acid

CAS No.: 89639-87-2

Cat. No.: B1352130

Get Quote

CAS Number: 89639-87-2 Synonyms: 2-[(2-Furanylmethyl)thio]acetic acid; Lafutidine Impurity

12; [(Furan-2-ylmethyl)sulfanyl]acetic acid Molecular Formula: C

H

O

S Molecular Weight: 172.20 g/mol

Executive Summary & Chemical Context
(Furfurylthio)acetic acid is a bifunctional molecule containing a furan ring and a carboxylic

acid, linked by a thioether bridge.[1] Its spectroscopic signature is defined by the electronic

isolation of the furan ring from the carbonyl group by the methylene-sulfur-methylene spacer.

Primary Applications:

Pharmaceutical Impurity Profiling: It is identified as "Impurity 12" in the manufacture of

Lafutidine.[1][2][3] Its presence indicates incomplete conversion or side reactions during the

thioalkylation steps.[1]
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Flavor Chemistry: It serves as a precursor to various thio-esters used in coffee and roasted

meat flavor profiles.[1]

Synthesis & Formation Logic
Understanding the synthesis is prerequisite to interpreting the spectra, particularly for

identifying potential contaminants like disulfides.[1]

Reaction Pathway: The standard synthesis involves the nucleophilic substitution of chloroacetic

acid by furfuryl mercaptan (furan-2-ylmethanethiol) under basic conditions.
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Figure 1: Synthesis pathway showing the origin of the target molecule and its primary oxidative

impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum is characterized by two distinct singlets for the methylene groups and

the characteristic coupling pattern of the 2-substituted furan ring.

1H NMR Data (Solvent: CDCl , 400 MHz)
The lack of a chiral center renders the methylene protons enantiotopic (singlets).[1]
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Position
Shift (

, ppm)
Multiplicity Integral

Assignment
Logic

COOH 10.5 - 11.5 Broad Singlet 1H

Acidic proton

(exchangeable

with D

O).[1]

H-5 (Furan) 7.35 - 7.40
Doublet of

doublets
1H

-proton on furan;

most deshielded

ring proton.[1]

H-4 (Furan) 6.30 - 6.35
Doublet of

doublets
1H

-proton; typically

overlaps with H-3

but

distinguishable

by coupling

constants.[1]

H-3 (Furan) 6.20 - 6.25 Doublet 1H
-proton adjacent

to the

substituent.[1]

Furan-CH

-S
3.85 Singlet 2H

Deshielded by

aromatic ring and

sulfur.[1]

S-CH

-COOH
3.25 Singlet 2H

Alpha to carbonyl

and sulfur;

slightly more

shielded than the

furan-adjacent

methylene.[1]

Critical Quality Attribute (CQA):
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Differentiation from Disulfide: If the sample contains difurfuryl disulfide (dimer), you will see a

shift in the furan-CH

peak (typically downfield ~3.6-3.7 ppm) and the complete absence of the S-CH

-COOH singlet at 3.25 ppm.

13C NMR Data (Predicted/Characteristic)
Carbonyl (C=O): ~175 ppm.[1]

Furan C-2 (Ipso): ~150 ppm.[1]

Furan C-5: ~142 ppm.[1]

Furan C-3/C-4: ~110 ppm / 108 ppm.[1]

Furan-CH

-S: ~28 ppm.[1]

S-CH

-COOH: ~33 ppm.[1]

Mass Spectrometry (MS) Analysis
The mass spectrum is dominated by the stability of the furfuryl cation.[1] This fragmentation is

so efficient that the molecular ion may be weak in Electron Impact (EI) modes.[1]

Fragmentation Pathway
The primary cleavage occurs at the weak C-S bond allylic to the furan ring.[1]
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Diagnostic Signal

Molecular Ion [M]+
m/z 172

Furfuryl Cation
(Base Peak)

m/z 81

C-S Cleavage
(Alpha to Furan)

[M - COOH]+
m/z 127

Loss of -COOH
(Alpha cleavage)

Furan Ring Fragments
m/z 53, 39

Ring Disintegration

m/z 81 is the diagnostic
base peak for all

furfuryl-sulfur compounds.

Click to download full resolution via product page

Figure 2: Mass spectrometric fragmentation logic showing the dominance of the resonance-

stabilized furfuryl cation.

Key Ions (EI, 70 eV)[1]
m/z 172 [M]+: Molecular ion (Weak intensity, <10%).[1]

m/z 127 [M - 45]+: Loss of carboxylic acid group (-COOH).[1]

m/z 81 [C

H

O]+:Base Peak (100%). The furfuryl cation is resonantly stabilized.[1]

m/z 53: Cyclopentadienyl-like cation (derived from furan ring loss of CO).[1]
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Infrared (IR) Spectroscopy
IR analysis is useful for confirming the oxidation state of the carbon (Acid vs. Ester) and the

presence of the furan ring.

Wavenumber (cm

)
Assignment Diagnostic Value

2500 - 3300 O-H Stretch (Carboxylic Acid)

Very broad "hump"

characteristic of dimers in

carboxylic acids.[1]

Distinguishes Acid from Ester.

1700 - 1725 C=O Stretch (Acid)

Strong, sharp band.[1] Lower

frequency than esters (~1740)

due to H-bonding.

1500 & 1420 C=C Ring Stretch
Characteristic "breathing"

modes of the furan ring.[1]

1200 - 1250 C-O Stretch / O-H Bend
Coupling of C-O stretch and O-

H in-plane bending.

740 - 750 C-H Out-of-Plane Bend
Characteristic of 2-substituted

furans.[1]

Experimental Protocols
Sample Preparation for NMR[1]

Solvent Selection: Use CDCl

(Chloroform-d) for routine analysis.[1] If the acid solubility is poor or dimerization broadening
is observed, switch to DMSO-d

.[1]

Concentration: Dissolve ~10 mg of sample in 0.6 mL of solvent.
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Filtration: Filter through a glass wool plug if any turbidity (inorganic salts from synthesis)

remains.[1]

HPLC Method for Impurity Identification
When analyzing this as "Impurity 12" in Lafutidine:

Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).[1]

Mobile Phase: Gradient of Phosphate Buffer (pH 3.[1]0) and Acetonitrile.[1] The acidic pH

ensures the carboxylic acid is protonated, improving retention and peak shape.[1]

Detection: UV at 220 nm (Sulfur/Carboxyl absorption) and 254 nm (Furan absorption).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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